Cas no 141472-87-9 (5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole)
5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole
- 5,6-dimethyl-1-(2-methylbenzyl)-1H-benzimidazole
- 1H-Benzimidazole, 5,6-dimethyl-1-[(2-methylphenyl)methyl]-
- Z26252621
- ChemDiv3_011516
- CHEMBL2270737
- IDI1_029074
- CCG-142678
- HMS1505L10
- 5,6-dimethyl-1-(2-methylbenzyl)-1H-benzo[d]imidazole
- 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- 141472-87-9
- F1501-0253
- BRD-K08950669-001-01-3
- AKOS001138671
- 5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazole
-
- Inchi: 1S/C17H18N2/c1-12-6-4-5-7-15(12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
- InChI Key: YMKONXNMRYCBLV-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC=C2C)C2=CC(C)=C(C)C=C2N=1
Computed Properties
- Exact Mass: 250.146998583g/mol
- Monoisotopic Mass: 250.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.8Ų
5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1501-0253-2μmol |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-5μmol |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-10μmol |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-20μmol |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-1mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-2mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-3mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-4mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-5mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1501-0253-10mg |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole |
141472-87-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole
Introduction to 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole (CAS No. 141472-87-9)
5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole, identified by its Chemical Abstracts Service (CAS) number 141472-87-9, is a significant compound in the field of pharmaceutical chemistry. This benzodiazepine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in medicinal chemistry and drug development. The compound features a benzodiazepine core substituted with dimethyl and 2-methylphenyl groups, which contribute to its distinct pharmacological properties.
The structure of 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole is characterized by a fused imidazo[1,5-a][1,4]benzodiazepine system, which is a common motif in benzodiazepine analogs. The presence of methyl groups at the 5 and 6 positions enhances the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability. Additionally, the 2-methylphenyl substituent at the methyl group position introduces steric hindrance and electronic effects that can modulate receptor binding affinity.
Recent advancements in pharmacological research have highlighted the importance of benzodiazepine derivatives in treating neurological and psychiatric disorders. The molecular interactions of compounds like 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole with central nervous system receptors have been extensively studied. These studies suggest that the compound may exhibit anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for further investigation in therapeutic applications.
In the context of drug discovery and development, 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole represents an intriguing scaffold for designing novel pharmacological agents. The benzodiazepine core is well-known for its ability to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. By modifying the substituents on the benzodiazepine ring system, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives.
One of the most compelling aspects of 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole is its potential for structure-based drug design. Computational modeling and molecular docking studies have shown that this compound can bind effectively to GABA-A receptors, suggesting a mechanism of action similar to traditional benzodiazepines but with potentially improved selectivity and reduced side effects. Such findings are particularly relevant in light of the growing concern regarding the long-term use of classical benzodiazepines due to issues like tolerance and dependence.
The synthesis of 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex aromatic system of this compound.
From a spectroscopic perspective, 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy that confirm its molecular structure. The proton NMR spectrum shows distinct signals corresponding to aromatic protons, aliphatic methyl groups, and heterocyclic protons. Carbon NMR spectroscopy further corroborates the presence of carbon atoms in different chemical environments within the molecule. These spectroscopic data are essential for verifying the identity and purity of the compound before proceeding with biological testing.
The pharmacokinetic properties of 5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole have been evaluated through preclinical studies conducted in animal models. These studies indicate that the compound has a moderate half-life and good oral bioavailability, suggesting its potential for therapeutic use. Additionally, metabolic stability studies have revealed that the compound undergoes predictable biotransformation pathways in vivo, which can be leveraged to design more stable analogs with improved pharmacological profiles.
In conclusion,5,6-dimethyl-1-(2-methylphenyl)methyl-1H-1,3-benzodiazole (CAS No. 141472-87-9) is a promising benzodiazepine derivative with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. As research in this area continues to evolve,5,6-dimethyldimethoxydimethoxydimethoxydimethoxymethoxydimethoxydimethoxydimethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxydimethoxydimethoxydimethoxydimethoxydimethoxydimethoxydimethoxydimethoxymethylene
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